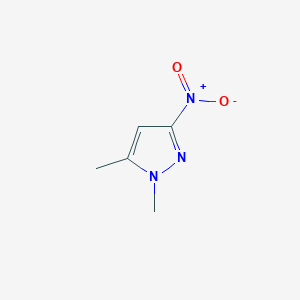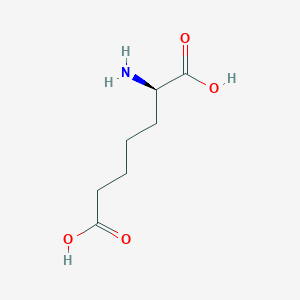![molecular formula C14H22N2O2 B1609625 N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine CAS No. 852180-77-9](/img/structure/B1609625.png)
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
Overview
Description
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, also known as M4E, is an organic compound that has a broad range of applications in scientific research. M4E is a chiral morpholine derivative and is commonly used as a chiral auxiliary in asymmetric synthesis. It is widely used in the pharmaceutical industry, as well as in the synthesis of various organic compounds. M4E is a versatile compound, with a wide range of applications in various fields of research.
Scientific Research Applications
Synthesis and Chemical Properties
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is involved in the synthesis of various chemically significant compounds. For instance, it plays a role in the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities have been investigated, showcasing its utility in developing compounds with potential biological activities (Bektaş et al., 2007). Similarly, its utility in the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes demonstrates its versatility in chemical reactions (Utsunomiya & Hartwig, 2003).
Environmental and Analytical Applications
The compound is also useful in environmental and analytical chemistry, as seen in the determination of aliphatic amines in waste water and surface water, indicating its role in environmental monitoring and analysis (Sacher, Lenz, & Brauch, 1997).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of morpholine, such as those involving N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, have been synthesized for the development of biodegradable polyesteramides with pendant functional groups. This application underscores its significance in creating advanced materials with specific biological or chemical functionalities (Veld, Dijkstra, & Feijen, 1992).
Biochemical and Pharmacological Research
Beyond its applications in chemistry and materials science, derivatives of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine have been explored for their biological significance. For instance, the compound's derivatives have been analyzed for their role in the biosynthesis of alkaloids, such as magnoflorine, in opium poppy. This research sheds light on the metabolic pathways of plant alkaloids and their pharmacological potentials (Morris & Facchini, 2016).
properties
IUPAC Name |
N-methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-12-13-2-4-14(5-3-13)18-11-8-16-6-9-17-10-7-16/h2-5,15H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDWJPMGCABITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427641 | |
| Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852180-77-9 | |
| Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)
![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)


![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)

